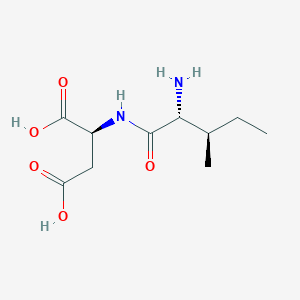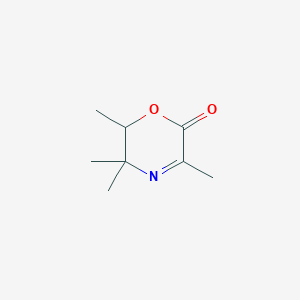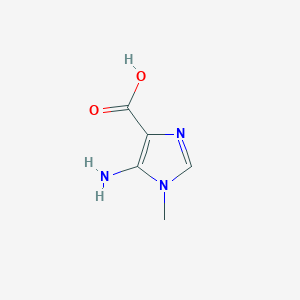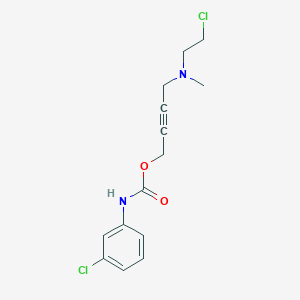
3-Isobutylisoxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylisoxazole-5-carbaldehyde (IBX) is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IBX is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Mechanism of Action
The mechanism of action of 3-Isobutylisoxazole-5-carbaldehyde involves the transfer of oxygen atoms to a substrate. This compound acts as a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones. The reaction mechanism involves the formation of an intermediate, which is then oxidized to the final product.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
3-Isobutylisoxazole-5-carbaldehyde has several advantages as a reagent for lab experiments. It is a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones without the use of harsh reagents. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its sensitivity to moisture and air, which can cause it to decompose.
Future Directions
There are several future directions for the research and development of 3-Isobutylisoxazole-5-carbaldehyde. One potential direction is the investigation of its potential as a cancer treatment. Additionally, this compound could be further explored as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds. Finally, the development of new synthetic methods for this compound could lead to the production of more efficient and cost-effective reagents for organic synthesis.
Synthesis Methods
The synthesis of 3-Isobutylisoxazole-5-carbaldehyde involves the reaction of 2-bromoacetophenone with isobutylamine, followed by oxidation with potassium permanganate. This reaction yields this compound as a yellow crystalline solid. The reaction can be performed using a variety of solvents, including ethanol, acetone, and water.
Scientific Research Applications
3-Isobutylisoxazole-5-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and medicinal chemistry. This compound can be used as a mild oxidizing agent in organic synthesis, allowing for the conversion of alcohols to aldehydes and ketones. Additionally, this compound has been used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
properties
CAS RN |
121604-55-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
YHRHPINZMZZSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NOC(=C1)C=O |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C=O |
synonyms |
5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

